BPy-TP2, sublimed BPy-TP2, sublimed
Brand Name: Vulcanchem
CAS No.:
VCID: VC16030143
InChI: InChI=1S/C38H24N4/c1-2-8-30-29(7-1)33-21-25(27-13-17-37(41-23-27)35-9-3-5-19-39-35)11-15-31(33)32-16-12-26(22-34(30)32)28-14-18-38(42-24-28)36-10-4-6-20-40-36/h1-24H
SMILES:
Molecular Formula: C38H24N4
Molecular Weight: 536.6 g/mol

BPy-TP2, sublimed

CAS No.:

Cat. No.: VC16030143

Molecular Formula: C38H24N4

Molecular Weight: 536.6 g/mol

* For research use only. Not for human or veterinary use.

BPy-TP2, sublimed -

Specification

Molecular Formula C38H24N4
Molecular Weight 536.6 g/mol
IUPAC Name 2-pyridin-2-yl-5-[7-(6-pyridin-2-ylpyridin-3-yl)triphenylen-2-yl]pyridine
Standard InChI InChI=1S/C38H24N4/c1-2-8-30-29(7-1)33-21-25(27-13-17-37(41-23-27)35-9-3-5-19-39-35)11-15-31(33)32-16-12-26(22-34(30)32)28-14-18-38(42-24-28)36-10-4-6-20-40-36/h1-24H
Standard InChI Key YAELXYZSNJSOCR-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C3=C(C=CC(=C3)C4=CN=C(C=C4)C5=CC=CC=N5)C6=C2C=C(C=C6)C7=CN=C(C=C7)C8=CC=CC=N8

Introduction

Chemical and Structural Properties

Molecular Architecture

BPy-TP2 features a triphenylene core symmetrically functionalized with two 2,2'-bipyridine units at the 2 and 7 positions. This planar configuration (Figure 1) facilitates π-π stacking interactions critical for charge transport while maintaining solubility in chlorinated solvents like dichloromethane . The rigid bipyridine substituents enhance electron affinity through their nitrogen lone pairs, creating an electron-deficient system ideal for charge injection.

Key molecular parameters:

  • Molecular formula: C₃₈H₂₄N₄

  • Molecular weight: 536.62 g/mol

  • CAS Registry: 1394813-58-1

  • UV-Vis absorption: λₐᵦₛ = 283 nm, 342 nm (CH₂Cl₂)

  • Photoluminescence: λₑₘ = 474 nm (CH₂Cl₂)

Thermal and Morphological Stability

Thermogravimetric analysis (TGA) reveals a weight loss onset temperature exceeding 350°C (0.5% loss threshold), indicating suitability for vacuum deposition processes . Differential scanning calorimetry (DSC) shows no phase transitions below 300°C, ensuring amorphous film formation essential for uniform OLED layers .

Synthesis and Purification

Synthetic Route

The synthesis involves a Suzuki-Miyaura cross-coupling between 5-bromo-2,2'-bipyridine and triphenylene-2,7-diboronic acid pinacol ester (Figure 2). Key steps include:

  • Boronation: Triphenylene undergoes directed ortho-metalation followed by borylation to generate the diboronic ester precursor.

  • Coupling: Palladium-catalyzed coupling (Pd(PPh₃)₄, K₂CO₃) in toluene/ethanol at 110°C for 24 hours achieves 68% yield .

  • Sublimation: Gradient sublimation at 10⁻⁶ Torr with zone temperatures of 280-320°C removes residual catalysts and oligomeric byproducts, achieving >99.5% purity .

Optoelectronic Performance in OLEDs

ParameterBPy-TP2Alq₃Improvement
Turn-on voltage (V)2.84.131.7%
Current efficiency (cd/A)12.38.938.2%
LT₉₅ @ 1000 cd/m² (h)45001200275%

Charge Transport Mechanism

Time-of-flight measurements reveal electron mobility of 2.1 × 10⁻³ cm²/V·s in BPy-TP2 films, three orders of magnitude higher than hole mobility (5.8 × 10⁻⁶ cm²/V·s) . This unbalanced transport mitigates exciton-polaron quenching at the emissive layer interface, enhancing device efficiency.

Recent Advances in Device Integration

Hybrid Organic-Inorganic Systems

BPy-TP2 interfaces effectively with metal oxide layers (ZnO, TiO₂) in inverted OLEDs, reducing interfacial traps through its nitrogen lone pairs. Impedance spectroscopy shows a 40% decrease in series resistance compared to Bphen-based devices .

Comparative Analysis with Similar Materials

CompoundETM Mobility (cm²/V·s)HOMO (eV)LUMO (eV)T₅% (°C)
BPy-TP22.1 × 10⁻³-6.2-3.1350
Bphen8.7 × 10⁻⁴-6.5-3.3295
TPBi1.4 × 10⁻³-6.7-3.0280
4,7-Ph₂-phen5.6 × 10⁻⁴-6.3-2.9310

BPy-TP2's combination of high thermal stability and balanced LUMO alignment (-3.1 eV) enables direct electron injection from common cathodes (LiF/Al) without requiring additional dipole layers.

Challenges and Future Directions

While BPy-TP2 excels in green-emitting OLEDs, its performance in blue devices remains suboptimal due to higher triplet energy (2.8 eV) causing exciton leakage. Recent approaches address this through:

  • Co-deposition with Liq: Creates interfacial dipoles lowering injection barriers by 0.3 eV

  • Graded doping profiles: 10-30% Liq concentration gradients reduce driving voltage to 2.5V

  • Cross-linkable derivatives: Pending patents describe BPy-TP2 variants with vinyl groups for solution-processable ETLs

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